1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a molecular formula of C₁₈H₁₆ClN₄O₂ and a molecular weight of 342.78 g/mol (). Its structure features a 1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 1, a methyl group at position 5, and a phenylcarboxamide moiety at position 4. The 3-chloro-4-methoxyphenyl substituent is notable for its electronic and steric effects, which may enhance binding affinity in biological systems, as seen in structurally related anticancer agents ().
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-12-6-4-3-5-7-12)20-21-22(11)13-8-9-15(24-2)14(18)10-13/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGBBKQLPFLLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. . The reaction conditions often include the use of copper(I) catalysts and azides, along with alkynes, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide exhibit significant antibacterial and antifungal activities. For instance, triazole derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.25 | S. aureus |
| Compound B | 0.5 | C. albicans |
| Compound C | 0.125 | E. coli |
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of triazole compounds. The compound's structure allows it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. For example, certain derivatives demonstrated COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .
Fungicides
The triazole scaffold is widely utilized in agricultural chemistry as fungicides due to its ability to disrupt fungal cell membrane synthesis. Compounds derived from triazoles have been effective against various plant pathogens, making them valuable in crop protection strategies .
Table 2: Efficacy of Triazole Fungicides
| Fungicide Name | Active Ingredient | Target Pathogen | Efficacy (%) |
|---|---|---|---|
| Fungicide X | 1-(3-chloro-4-methoxyphenyl)triazole | Fusarium spp. | 85 |
| Fungicide Y | Triazole derivative Y | Botrytis cinerea | 90 |
Polymer Chemistry
Triazoles are also being explored in material science for their potential applications in polymer chemistry. The incorporation of triazole units into polymers can enhance thermal stability and mechanical properties, making them suitable for advanced materials used in electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported on a series of synthesized triazole compounds that showed promising results against multidrug-resistant bacterial strains. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced efficacy .
Case Study 2: Agricultural Impact
Research conducted on the application of triazole fungicides demonstrated a significant reduction in fungal infections in crops, leading to improved yield and quality. The study emphasized the importance of these compounds in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound can affect pathways such as the NF-kB inflammatory pathway and ER stress response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Key structural analogs differ in substituents on the triazole ring and aryl groups. These variations influence physicochemical properties and biological activity:
Key Observations :
- Lipophilicity : Replacement of the 3-chloro-4-methoxyphenyl group with a benzo[d][1,3]dioxolylmethyl group (3e) reduces molecular weight but introduces a polar dioxolane ring, affecting solubility ().
- Biological Relevance : The 3-chloro-4-methoxyphenyl motif is associated with enhanced anticancer activity in related triazole-carboxamides ().
Cytotoxicity and Antiproliferative Activity
- Amino-Substituted Analogs: 5-Amino-1-aryl-1H-1,2,3-triazole-4-carboxamides exhibit potent antiproliferative activity (e.g., GP = -13.42% against renal cancer RXF 393 cells) due to hydrogen-bonding interactions from the amino group (). The target compound lacks this group, which may reduce activity but improve metabolic stability.
- Trifluoromethyl Derivatives : 1-(4-Cl-Ph)-5-CF₃-triazole-4-carboxylic acid derivatives show GP = 68.09% against NCI-H522 lung cancer cells (). While the target compound is a carboxamide, its chloro-methoxy substitution may mimic these electronic effects.
Structural and Crystallographic Insights
- Crystal Packing: The structurally similar 1-methoxy-5-methyl-N-phenyl-triazole-4-carboxamide crystallizes in a monoclinic system (P21/c, Z = 4) with intermolecular N–H···O hydrogen bonds stabilizing the lattice (–16). The target compound’s 3-chloro substituent may introduce Cl···π interactions, altering packing efficiency.
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl and triazole derivatives under controlled conditions. The method often includes the use of coupling agents and solvents that facilitate the formation of the triazole ring and subsequent functionalization at the carboxamide position.
Biological Activity
The biological activity of this compound has been evaluated across various studies, highlighting its potential in treating several diseases.
Anticancer Activity
Recent studies indicate that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have demonstrated that these compounds can disrupt cell cycle progression and induce oxidative stress in cancer cells.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In particular, it has been shown to protect neuronal cells from oxidative stress and inflammation:
- Neuroprotection Mechanism : It appears to inhibit neuroinflammatory pathways, such as the NF-κB signaling pathway, which is crucial in neurodegenerative diseases like Alzheimer's. This inhibition leads to reduced production of pro-inflammatory cytokines and improved neuronal survival rates under stress conditions.
Antimicrobial Activity
Triazole derivatives have also been noted for their antimicrobial properties. The compound has exhibited activity against various bacterial strains, suggesting potential use as an antibacterial agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Study on Cancer Cells : A study assessed the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 5 µM, suggesting potent anticancer activity.
- Neuroprotective Study : Another study evaluated its effects on SH-SY5Y neuroblastoma cells subjected to amyloid-beta toxicity. The compound demonstrated a protective effect by reducing apoptosis markers and enhancing cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
